molecular formula C5H11ClFNO B1182359 trans-4-Fluoro-3-methoxypyrrolidine hydrochloride CAS No. 1203566-98-6

trans-4-Fluoro-3-methoxypyrrolidine hydrochloride

Cat. No.: B1182359
CAS No.: 1203566-98-6
M. Wt: 155.60
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Description

trans-4-Fluoro-3-methoxypyrrolidine hydrochloride: is a chemical compound with the molecular formula C5H10FNO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a fluorine atom at the fourth position and a methoxy group at the third position of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom at the fourth position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group is introduced at the third position using methanol in the presence of a base such as sodium hydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the fluorine-substituted carbon, potentially leading to the removal of the fluorine atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 3-methoxy-4-oxo-pyrrolidine derivatives.

    Reduction: Formation of 3-methoxypyrrolidine.

    Substitution: Formation of 3-methoxy-4-substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel fluorinated compounds with potential applications in materials science.

Biology:

  • Investigated for its potential as a bioisostere in drug design, where the fluorine atom can mimic hydrogen or hydroxyl groups, potentially altering the biological activity of the compound.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is largely dependent on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

    trans-4-Fluoro-3-hydroxypyrrolidine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    trans-4-Fluoro-3-methylpyrrolidine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness:

  • The presence of both the fluorine and methoxy groups in trans-4-Fluoro-3-methoxypyrrolidine hydrochloride provides a unique combination of electronic and steric effects, which can influence its reactivity and interactions with biological targets.
  • Compared to its analogs, the methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes.

Properties

IUPAC Name

(3R,4R)-3-fluoro-4-methoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUPOATRRHOKQ-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNC[C@H]1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108511-81-3
Record name rac-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride
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